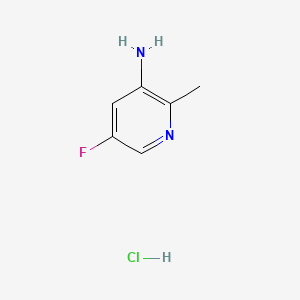
3-Bromo-N-(4-methoxybenzyl)-N-methyl-1,6-naphthyridin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.
Métodos De Preparación
The synthesis of 1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity .
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Common reagents used in these reactions include bromine, N-bromosuccinimide, potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- is unique compared to other similar compounds due to its specific substitution pattern and the presence of the 4-methoxyphenylmethyl and N-methyl groups. Similar compounds include:
Propiedades
Fórmula molecular |
C17H16BrN3O |
|---|---|
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl-1,6-naphthyridin-7-amine |
InChI |
InChI=1S/C17H16BrN3O/c1-21(11-12-3-5-15(22-2)6-4-12)17-8-16-13(9-20-17)7-14(18)10-19-16/h3-10H,11H2,1-2H3 |
Clave InChI |
OQITXHSUHYHGJU-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)OC)C2=CC3=NC=C(C=C3C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
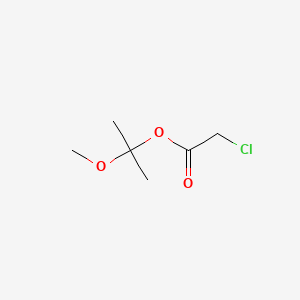
![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)
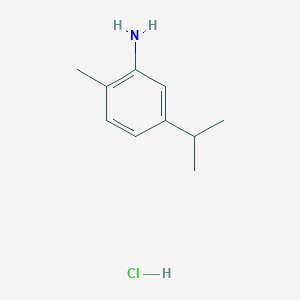
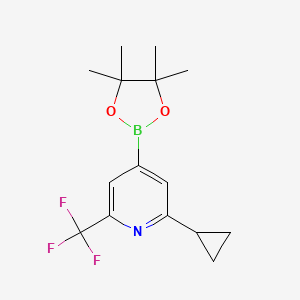
![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)
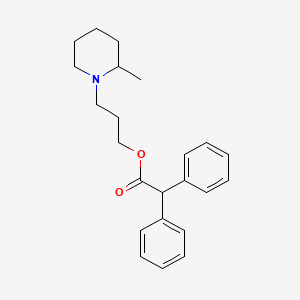


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)
![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)

